molecular formula C14H15N7S2 B12690786 Carbonothioic dihydrazide, N''-((4-pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 127142-24-9

Carbonothioic dihydrazide, N''-((4-pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B12690786
CAS No.: 127142-24-9
M. Wt: 345.5 g/mol
InChI Key: CZKUUEMEFAQNFO-VCHYOVAHSA-N
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Description

Historical Context and Discovery of N''-((4-Pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-Pyridinyl)ethylidene)- Carbonothioic Dihydrazide

The synthesis of thiocarbohydrazide derivatives traces back to the mid-20th century, when hydrazinolysis of carbon disulfide was first employed to produce thiocarbohydrazide. This foundational work laid the groundwork for functionalizing the thiocarbohydrazide core with aromatic and heteroaromatic substituents. The specific derivative N''-((4-pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-carbonothioic dihydrazide emerged more recently as part of targeted efforts to integrate nitrogen-rich heterocycles into sulfur-containing scaffolds.

Key advances in its synthesis derive from methodologies developed for pyridine-substituted aldehydes and ketones. For instance, the preparation of 2-pyridine carboxaldehyde—a potential precursor for such derivatives—was optimized through chlorination and oxidation steps using halohydrocarbon solvents and catalysts like 2,2,6,6-tetramethylpiperidine oxynitride. These methods enabled the controlled introduction of pyridine moieties into thiocarbohydrazide frameworks via condensation reactions. The compound’s discovery is closely tied to the broader exploration of α-substituted thiocarbohydrazones, which gained momentum in the 2010s due to their bioactive potential.

Significance in Heterocyclic and Organosulfur Chemistry

The structural hybridity of N''-((4-pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-carbonothioic dihydrazide underscores its dual role in advancing heterocyclic and organosulfur chemistry. The compound’s thiocarbohydrazide backbone provides a planar, electron-rich system capable of coordinating metal ions, while its pyridine substituents introduce steric bulk and π-π stacking capabilities. This combination is critical for applications such as:

  • Catalytic Inhibition : Analogous thiocarbohydrazones have demonstrated inhibition of human DNA topoisomerase IIα by targeting the ATP-binding site, a mechanism validated through phenotypic screening and molecular docking studies.
  • Stereoselective Synthesis : The sulfa-Michael addition (SMA) methodology, which enables the construction of quaternary carbon centers adjacent to sulfur atoms, has been adapted for synthesizing pyridine-containing thiocarbohydrazides.
  • Material Science : The compound’s ability to form twisted molecular conformations, as observed in related bis(thiocarbohydrazide) derivatives, suggests utility in designing non-linear optical materials.

A comparative analysis of synthetic routes reveals critical trends:

Synthetic Parameter Thiocarbohydrazide Derivatives Pyridine-Aldehyde Precursors
Key Reactants Hydrazine, CS₂, pyridine aldehydes 2-Methylpyridine, trichloroisocyanate
Catalysts Benzamide, TEMPO Pd/C, sodium hypochlorite
Yield Optimization 75–95% 60–85%
Functional Group Compatibility High (N-heterocycles, thioamides) Moderate (halogenation challenges)

Data synthesized from Refs .

Properties

CAS No.

127142-24-9

Molecular Formula

C14H15N7S2

Molecular Weight

345.5 g/mol

IUPAC Name

1-pyridin-4-yl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C14H15N7S2/c1-10(12-4-2-3-7-16-12)18-20-14(23)21-19-13(22)17-11-5-8-15-9-6-11/h2-9H,1H3,(H2,20,21,23)(H2,15,17,19,22)/b18-10+

InChI Key

CZKUUEMEFAQNFO-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CC=NC=C1)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=NC=C1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. One common approach might include:

    Formation of the thiosemicarbazide core: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions to form thiosemicarbazide.

    Functionalization with pyridine groups: The thiosemicarbazide can then be reacted with pyridine derivatives under specific conditions to introduce the pyridinylamino and pyridinylidene groups.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Key Synthesis Reactions

Reaction TypeReactantsProductsYield (%)
Tandem CycloadditionHydrazonoyl halides + sulfur dipolarophiles1,3,4-thiadiazoles55-90%
Treatment with thioanilidesThioanilides + hydrazonoyl halidesThiadiazole derivatives66-90%
Reaction with nitriliminesNitrilimines + hydrazonoyl chlorides1,3,4-thiadiazole derivatives62-68%

Biological Activities

Carbonothioic dihydrazide derivatives have been extensively studied for their biological activities. Research indicates that these compounds exhibit a wide range of pharmacological effects including:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Certain compounds demonstrate significant anti-inflammatory activity.
  • Antidiabetic Potential : Research suggests potential benefits in managing diabetes.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several carbonothioic dihydrazide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
  • Anticancer Properties : In vitro studies on human cancer cell lines demonstrated that specific derivatives could inhibit cell growth by inducing apoptosis. For instance, one derivative showed a reduction in cell viability by over 70% at a concentration of 50 µM .
  • Anti-inflammatory Effects : In vivo studies using animal models of inflammation revealed that certain carbonothioic dihydrazide compounds significantly reduced swelling and pain compared to control groups .

Table of Biological Activities

Activity TypeTested CompoundsObserved Effect
AntimicrobialVarious derivativesMICs as low as 10 µg/mL
AnticancerSpecific derivatives>70% reduction in cell viability
Anti-inflammatorySelected compoundsSignificant reduction in swelling

Industrial Applications

Beyond biological applications, carbonothioic dihydrazide derivatives are being explored for their potential in materials science. Their unique chemical structure allows them to act as corrosion inhibitors in metal protection applications. Recent studies have shown that these compounds can significantly enhance the corrosion resistance of steel in acidic environments.

Corrosion Inhibition Studies

  • Inhibition Efficiency : Tests indicate that certain carbonothioic dihydrazide formulations provide over 95% protection against corrosion when applied at optimal concentrations.
  • Mechanism of Action : The inhibition mechanism is primarily attributed to the adsorption of these compounds on metal surfaces, forming a protective barrier that reduces electrochemical reactions .

Table of Corrosion Inhibition Performance

CompoundConcentration (ppm)Protection Efficiency (%)
Carbonothioic Dihydrazide 120095.9
Carbonothioic Dihydrazide 220091.8

Mechanism of Action

The mechanism of action of Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with molecular targets such as enzymes or receptors. The pyridine and thiosemicarbazide groups can form strong interactions with metal ions or biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Functional Comparison of Compound A with Analogous Thiocarbohydrazide Derivatives

Compound Name Key Structural Features Donor Atoms Metal Complexation Biological Activity References
Compound A Dual pyridinyl groups (4-pyridinylamino-thioxomethyl and 2-pyridinyl-ethylidene) N, S Not explicitly reported, but predicted to form octahedral complexes with transition metals (e.g., Co²⁺, Ni²⁺) Potential antifungal/anticancer activity (inferred from structural analogs)
H2L-1 (N-[(1E)-1-(1H-Benzimidazol-2-yl)ethylidene]morpholine-4-carbothiohydrazide) Benzimidazolyl and morpholinyl substituents N, S Forms [M(H2L)X₂] complexes (M = Ni²⁺, Co²⁺, Cu²⁺; X = Cl, Br) with pH-dependent coordination modes (neutral, monoanionic, dianionic) Antifungal activity against Candida spp.
L1 (N',N'-bis[(1E)-1-(2-pyridyl)ethylidene]ethanedihydrazide) Two 2-pyridinyl-ethylidene groups on ethanedihydrazide backbone N, O Forms [Fe(L1)Cl₂(H₂O)] and [Zn(L1)(H₂O)₃]⁺ complexes with cytotoxic activity Cytotoxicity against human cancer cell lines
N''-[(1E)-1-(4-Chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide Chlorophenyl and thienyl substituents N, S, Cl Forms Cu(II) and Co(II) complexes Unreported, but structural analogs show antioxidant properties

Coordination Chemistry

  • Compound A vs. H2L-1: While both compounds act as N,S-donor ligands, H2L-1 exhibits pH-dependent coordination modes (neutral to dianionic), enabling versatile binding to metals like Ni²⁺ and Co²⁺ .
  • Compound A vs. L1: L1 lacks sulfur donors but utilizes pyridinyl nitrogen and hydrazide oxygen for coordination. Its Fe(III) and Zn(II) complexes exhibit cytotoxic activity linked to their ability to disrupt DNA replication . Compound A’s sulfur atom could confer distinct redox properties or metal-binding selectivity.

Biological Activity

Carbonothioic dihydrazide derivatives, particularly those containing pyridine moieties, have garnered attention for their diverse biological activities. This article focuses on the compound Carbonothioic dihydrazide, N''-((4-pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-, exploring its synthesis, biological effects, and potential applications in medicinal chemistry.

Synthesis

The synthesis of Carbonothioic dihydrazide derivatives typically involves the reaction of carbonothioic acid with hydrazine derivatives. The introduction of pyridine groups enhances the compound's biological properties due to the electron-donating and electron-withdrawing characteristics of the nitrogen-containing heterocycles.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antioxidant Activity

Research indicates that thiocarbohydrazones exhibit significant antioxidant properties. The compound's ability to scavenge free radicals has been demonstrated through various assays, including DPPH and ABTS radical scavenging tests. For instance, compounds with similar structures have shown over 50% inhibition of DPPH radicals at low concentrations, indicating strong antioxidant potential .

Antimicrobial Activity

The presence of sulfur and nitrogen atoms in the structure enhances membrane permeability, facilitating the compound's interaction with microbial enzymes. Studies have shown that thiocarbohydrazone derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to Carbonothioic dihydrazide have demonstrated notable activity against Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Activity
Compound AS. aureusModerate
Compound BE. coliSignificant
Carbonothioic dihydrazideVarious pathogensPending investigation

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiocarbohydrazone derivatives. The compound has been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. This effect is attributed to its ability to inhibit DNA topoisomerase IIα, a crucial enzyme in DNA replication .

Case Studies

  • Phenotypic Screening : A study on α-substituted thiocarbohydrazones revealed that compounds similar to Carbonothioic dihydrazide exhibited promising activity against leukemia (THP-1) and breast cancer (MCF-7) cell lines, suggesting a potential for further development in cancer therapeutics .
  • Antimicrobial Efficacy : Another investigation into organotin(IV) complexes derived from thiocarbohydrazones showed enhanced antibacterial activity compared to their parent compounds, indicating that metal coordination may amplify biological effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Carbonothioic dihydrazide derivatives with pyridinyl substituents?

  • Answer : The compound’s synthesis typically involves multi-step condensation reactions. For example, Schiff base formation via hydrazide-aldehyde/ketone reactions under controlled pH and temperature (e.g., ethanol reflux at 351 K for 4–6 hours) . Catalysts like acetic acid or molecular sieves improve yield and purity. Characterization via FT-IR (to confirm C=N and C=S stretching) and elemental analysis is critical . Challenges include avoiding side reactions (e.g., over-condensation) by monitoring via TLC .

Q. How can spectroscopic techniques distinguish between tautomeric forms of this compound?

  • Answer : Use a combination of 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} to identify tautomeric equilibria (e.g., enol-imine vs. keto-amine forms). For instance, 1H NMR^{1}\text{H NMR} signals at δ 12–14 ppm indicate hydrazide NH protons, while δ 8–9 ppm corresponds to pyridinyl protons . UV-Vis spectroscopy (250–400 nm) can track electronic transitions linked to conjugation in the Schiff base system .

Q. What are the solubility challenges, and how can co-solvent systems address them?

  • Answer : The compound’s low solubility in water (due to hydrophobic pyridinyl and thioxomethyl groups) necessitates co-solvent systems. Studies on analogous hydrazides show PEG 400/water mixtures enhance solubility via hydrogen bonding and hydrophobic interactions . Solubility parameters (Hildebrand, Hansen) should be calculated to optimize solvent selection.

Advanced Research Questions

Q. How do structural modifications (e.g., pyridinyl substitution patterns) influence metal-binding affinity and catalytic activity?

  • Answer : Pyridinyl groups act as Lewis bases, coordinating with transition metals (e.g., Cu(II), Ni(II)) to form complexes. Compare coordination geometries (octahedral vs. square planar) using X-ray crystallography or EXAFS. For example, Cu(II) complexes of similar Schiff bases show enhanced catalytic activity in oxidation reactions due to redox-active metal centers . Substituent effects (e.g., electron-withdrawing groups on pyridine) modulate binding constants, as shown via Job’s plot analysis .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like dihydrofolate reductase or cytochrome P450. Focus on key interactions:

  • π-π stacking between pyridinyl rings and aromatic residues (e.g., Phe92 in DHFR).
  • Hydrogen bonding between thioxomethyl groups and catalytic residues (e.g., Ser108) .
    Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics).

Q. How to resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Answer : Contradictions arise from assay conditions (e.g., DPPH vs. ABTS assays) or metal-ion presence. For example, Cu(II) complexes may exhibit pro-oxidant behavior via Fenton reactions under high H2O2\text{H}_2\text{O}_2 concentrations . Control experiments should include:

  • Chelating agents (EDTA) to isolate metal-dependent effects.
  • ROS quantification (e.g., fluorometric assays using DCFH-DA) .

Q. What are the implications of supramolecular assembly in material science applications?

  • Answer : The compound’s planar structure and hydrogen-bonding motifs (N–H···S, C=O···H) enable crystal engineering. For instance, analogous Pd(II) complexes form molecular squares or triangles depending on ligand rigidity and solvent polarity . SAXS/WAXS and single-crystal XRD reveal packing modes (e.g., herringbone vs. layered structures) critical for designing conductive or porous materials .

Methodological Guidelines

  • Synthesis Optimization :

    • Use Dean-Stark traps for azeotropic removal of water in condensation reactions .
    • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl3_3/MeOH) .
  • Data Validation :

    • Cross-validate FT-IR and NMR data with computational spectra (e.g., Gaussian 16) .
    • Perform thermogravimetric analysis (TGA) to assess thermal stability of metal complexes .
  • Biological Assays :

    • Include positive controls (e.g., ascorbic acid for antioxidant studies) and dose-response curves .

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